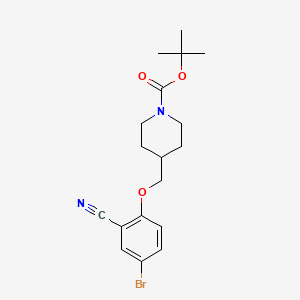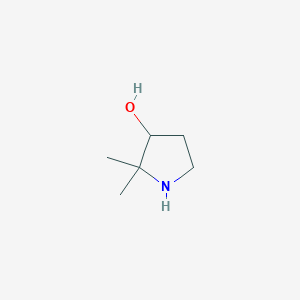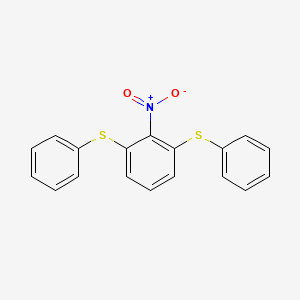
Pyrimidine, 4-chloro-6-(3-thienyl)-
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines is crucial for their pharmacological effects .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .Scientific Research Applications
Pyrimidine, 4-chloro-6-(3-thienyl)- has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various organic compounds, including pyrimidine derivatives, heterocyclic compounds, and other biologically active molecules. It has also been used as a building block for the synthesis of various drugs, such as anti-cancer drugs, antiviral agents, and anti-inflammatory agents. Additionally, this compound has been studied for its potential use in the development of novel materials, such as organic semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of pyrimidine, 4-chloro-6-(3-thienyl)- is not yet fully understood. However, it is believed that the 4-chloro-6-(3-thienyl)- substituent attached to the pyrimidine ring is involved in the binding of this compound to various biological targets. Additionally, this compound has been shown to interact with proteins and enzymes, suggesting that it may have the potential to modulate the activity of these proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of pyrimidine, 4-chloro-6-(3-thienyl)- have not yet been fully elucidated. However, recent studies have suggested that this compound has the potential to modulate the activity of various proteins and enzymes involved in various biological processes. Additionally, this compound has been shown to interact with various receptors, suggesting that it may have the potential to modulate the activity of these receptors.
Advantages and Limitations for Lab Experiments
The use of pyrimidine, 4-chloro-6-(3-thienyl)- in laboratory experiments has several advantages and limitations. One of the main advantages of this compound is its availability and low cost. Additionally, this compound is relatively easy to synthesize and handle, making it suitable for use in a variety of laboratory experiments. However, this compound is relatively unstable and is susceptible to degradation, making it unsuitable for long-term storage. Additionally, this compound is highly reactive and can interact with other compounds, making it unsuitable for use in experiments involving sensitive biological samples.
Future Directions
There are several potential future directions for the use of pyrimidine, 4-chloro-6-(3-thienyl)- in scientific research. One potential direction is the development of novel drugs and materials based on this compound. Additionally, this compound could be used in the development of novel diagnostic and therapeutic agents for the treatment of various diseases. Additionally, this compound could be used in the development of novel materials for use in various applications, such as organic semiconductors and nanomaterials. Finally, this compound could be used in the development of novel methods of drug delivery and drug targeting.
Biochemical Analysis
Biochemical Properties
Pyrimidine, 4-chloro-6-(3-thienyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as prostaglandin E2 synthase and inducible nitric oxide synthase . These interactions suggest that Pyrimidine, 4-chloro-6-(3-thienyl)- may have potential anti-inflammatory properties.
Cellular Effects
The effects of Pyrimidine, 4-chloro-6-(3-thienyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, Pyrimidine, 4-chloro-6-(3-thienyl)- can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
At the molecular level, Pyrimidine, 4-chloro-6-(3-thienyl)- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of enzymes like prostaglandin E2 synthase by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby reducing the production of inflammatory mediators. Additionally, Pyrimidine, 4-chloro-6-(3-thienyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrimidine, 4-chloro-6-(3-thienyl)- have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Pyrimidine, 4-chloro-6-(3-thienyl)- remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of Pyrimidine, 4-chloro-6-(3-thienyl)- vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for its therapeutic applications.
Metabolic Pathways
Pyrimidine, 4-chloro-6-(3-thienyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing the levels of metabolites like prostaglandins and nitric oxide . These interactions highlight the compound’s potential to modulate metabolic pathways associated with inflammation and immune response.
Transport and Distribution
Within cells and tissues, Pyrimidine, 4-chloro-6-(3-thienyl)- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, the compound may bind to plasma proteins, which aid in its distribution throughout the body. Additionally, its lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of Pyrimidine, 4-chloro-6-(3-thienyl)- plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular metabolism and signaling pathways.
properties
IUPAC Name |
4-chloro-6-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJNGUMKWLZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302117 | |
| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898546-96-8 | |
| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898546-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(3-thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

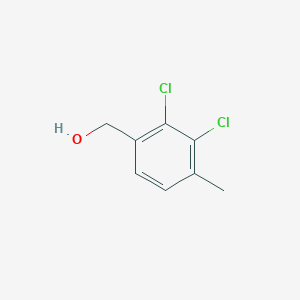
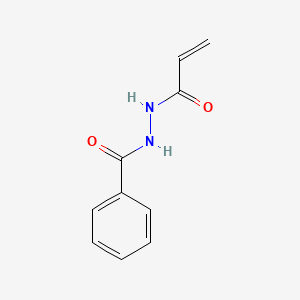
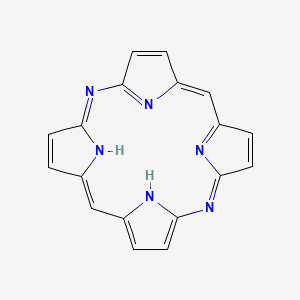

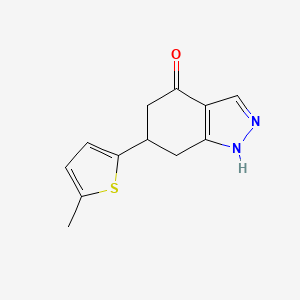

![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)
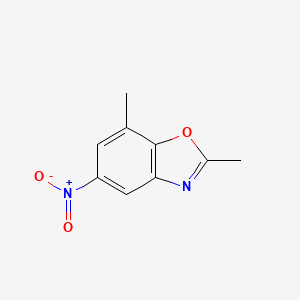
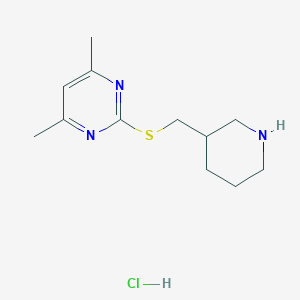
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)

